7-Chloro-2,8-dimethylquinoline
Overview
Description
7-Chloro-2,8-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClN It is a derivative of quinoline, characterized by the presence of a chlorine atom at the 7th position and two methyl groups at the 2nd and 8th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,8-dimethylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically includes the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent, such as nitrobenzene or sulfuric acid.
Industrial Production Methods: In industrial settings, the production of this compound often employs large-scale batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations. Catalysts and solvents are selected to enhance the efficiency of the synthesis while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2,8-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position is susceptible to nucleophilic attack, leading to the formation of substituted derivatives.
Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
7-Chloro-2,8-dimethylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an antimalarial agent and in the development of anticancer drugs.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-2,8-dimethylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and methyl groups influence the compound’s binding affinity and specificity. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
4,7-Dichloroquinoline: Another quinoline derivative with two chlorine atoms, used in the synthesis of antimalarial drugs.
7-Bromo-2,8-dimethylquinoline: A bromine-substituted analogue with similar chemical properties.
2,4-Dimethylquinoline: A derivative with methyl groups at different positions, affecting its reactivity and applications.
Uniqueness: 7-Chloro-2,8-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 7th position and methyl groups at the 2nd and 8th positions make it a valuable intermediate in the synthesis of various pharmacologically active compounds.
Properties
IUPAC Name |
7-chloro-2,8-dimethylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-3-4-9-5-6-10(12)8(2)11(9)13-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDITTUYSNDPFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558645 | |
Record name | 7-Chloro-2,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120370-62-9 | |
Record name | Quinoline, 7-chloro-2,8-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120370-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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